
1-(2-Chloro-6-fluorophenyl)propan-1-one
Overview
Description
1-(2-Chloro-6-fluorophenyl)propan-1-one, also known as CFPC, is a chemical compound belonging to the class of organofluorine compounds. It is a colorless liquid with a boiling point of 111.2 °C and a melting point of -25.2 °C. It is insoluble in water, but soluble in organic solvents. CFPC is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The compound has been synthesized through base catalyzed Claisen-Schmidt condensation reactions, displaying significant molecular interactions and structures analyzed via X-ray diffraction and FT-IR spectroscopy (Salian et al., 2018).
Structural Confirmation and Density Functional Theory
Experimental techniques like FTIR, proton NMR, and UV-Visible spectroscopy have been employed for structural confirmation. These results are complemented by theoretical calculations using density functional theory (Bhumannavar, 2021).
Chemical and Physical Properties
Vibrational Spectroscopy and Molecular Structure Analysis
The vibrational wavenumbers, geometrical parameters, and molecular structure of related compounds have been studied using various spectroscopic methods and compared with computational predictions (Najiya et al., 2014).
Photocyclization and Reactivity Studies
Research on photocyclization of similar compounds to flavones provides insights into the photochemical behavior influenced by the nature of halogen atoms and electron-donor groups (Košmrlj & Šket, 2007).
Applications in Material Science
Hyperpolarizability and NBO Analysis
The hyperpolarizability and stability of the molecule arising from hyper-conjugative interactions have been analyzed, providing insights into its potential application in material science (Najiya et al., 2014).
Antimicrobial Activity
Novel compounds synthesized from 1-(2-Chloro-6-fluorophenyl)propan-1-one derivatives have shown antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Nagamani et al., 2018).
Molecular Logic Systems
The compound's derivatives have been used in the development of molecular logic systems, demonstrating its versatility in molecular electronics (Zhang et al., 2008).
Catalytic Applications
Related compounds have been used in catalytic applications, particularly in transfer hydrogenation processes, showcasing their utility in organic synthesis (Aydemir et al., 2014).
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBPXWVGGBDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
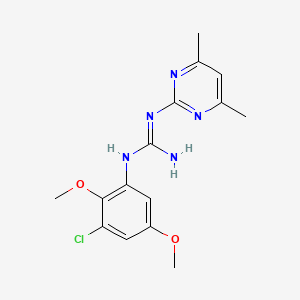
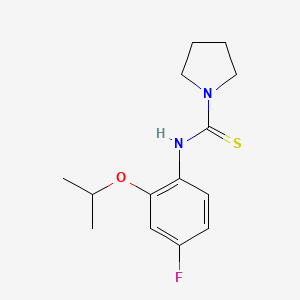
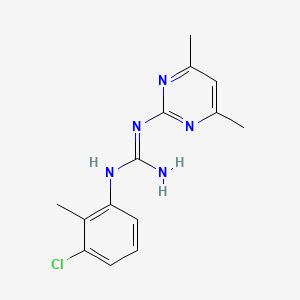

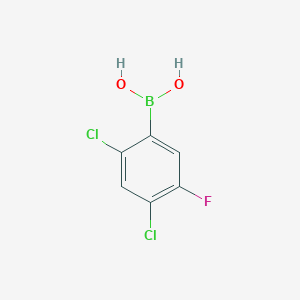

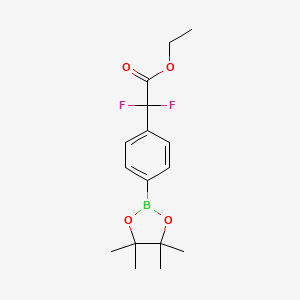
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
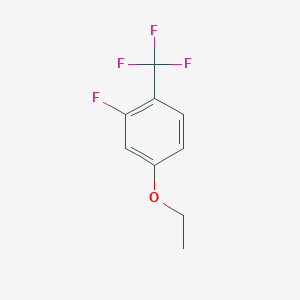
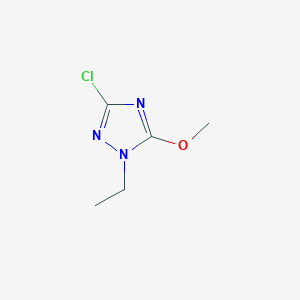
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
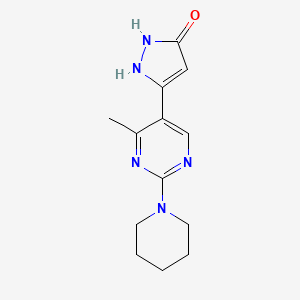
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)